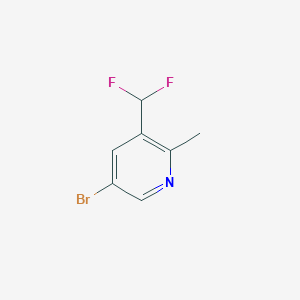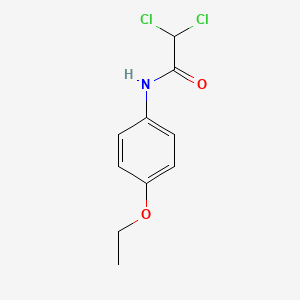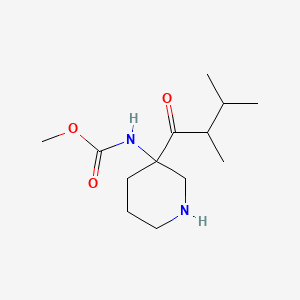
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate is an organic compound with the molecular formula C6H10N2O3S It is a derivative of butanoic acid and contains functional groups such as a carbamimidoyl, sulfanyl, and oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
科学的研究の応用
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism by which Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate include:
α-Ketoisovaleric acid: An organic compound with a similar keto group and involvement in metabolic pathways.
Dolutegravir: A compound with a carbamoyl pyridone core, used as an HIV integrase inhibitor.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
分子式 |
C6H10N2O3S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
methyl 2-carbamimidoylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10N2O3S/c1-3(9)4(5(10)11-2)12-6(7)8/h4H,1-2H3,(H3,7,8) |
InChIキー |
NDBYWDLEEFHHQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)OC)SC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
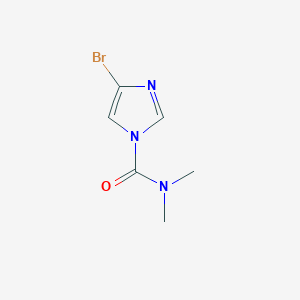
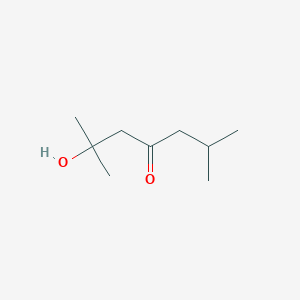
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
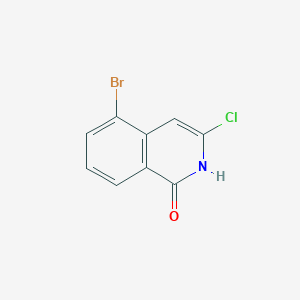
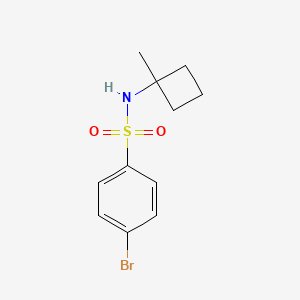
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)


